molecular formula C27H30ClNO B14651103 (E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine CAS No. 52686-33-6

(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine

Cat. No.: B14651103
CAS No.: 52686-33-6
M. Wt: 420.0 g/mol
InChI Key: FGIXHZLILDUPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-Chlorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine is an organic compound characterized by its unique structure, which includes a chlorophenyl group and an octyloxy biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Chlorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl intermediate is synthesized through a Suzuki coupling reaction between 4-bromo-1-octyloxybenzene and phenylboronic acid in the presence of a palladium catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzaldehyde.

    Formation of the Methanimine: The final step involves the condensation of the biphenyl intermediate with the chlorophenyl aldehyde to form the methanimine compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Chlorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-1-(4-Chlorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-Chlorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-Bromophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine
  • (E)-1-(4-Fluorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine
  • (E)-1-(4-Methylphenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine

Uniqueness

(E)-1-(4-Chlorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

CAS No.

52686-33-6

Molecular Formula

C27H30ClNO

Molecular Weight

420.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[4-(4-octoxyphenyl)phenyl]methanimine

InChI

InChI=1S/C27H30ClNO/c1-2-3-4-5-6-7-20-30-27-18-12-24(13-19-27)23-10-16-26(17-11-23)29-21-22-8-14-25(28)15-9-22/h8-19,21H,2-7,20H2,1H3

InChI Key

FGIXHZLILDUPSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.